molecular formula C12H14N2O B13287116 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13287116
M. Wt: 202.25 g/mol
InChI Key: KCRBNQXNABZEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde exhibits unique structural features and reactivity profiles. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-2-propylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-3-4-10-11(8-15)14-7-9(2)5-6-12(14)13-10/h5-8H,3-4H2,1-2H3

InChI Key

KCRBNQXNABZEKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=C(C=CC2=N1)C)C=O

Origin of Product

United States

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